molecular formula C18H20N4 B13933499 N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B13933499
M. Wt: 292.4 g/mol
InChI Key: OKWATJBOXAIVRM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine with appropriate ketones or aldehydes. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under oxidative conditions . Another method includes the use of bromoketones and 2-aminopyridine under metal-free conditions, where the reaction is promoted by I2 and TBHP in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of metal-free conditions and mild reaction environments makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP (tert-Butyl hydroperoxide) in toluene.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development, offering different binding affinities and selectivities compared to other similar compounds.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H20N4/c1-13-9-11-22-16(12-13)21-17(15-8-4-5-10-19-15)18(22)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3

InChI Key

OKWATJBOXAIVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3CCCC3)C4=CC=CC=N4

solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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